molecular formula C15H22ClNO2 B1514466 rac-erythro-Ethylphenidate Hydrochloride CAS No. 1246815-21-3

rac-erythro-Ethylphenidate Hydrochloride

Cat. No. B1514466
CAS RN: 1246815-21-3
M. Wt: 283.79 g/mol
InChI Key: ZNSNAOXTBUHNKX-DFQHDRSWSA-N
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Description

“rac-erythro-Ethylphenidate Hydrochloride” is a chemical compound with the molecular formula C15H22ClNO2 and a molecular weight of 283.79 . It is a metabolite of Methylphenidate, formed by metabolic transesterification of Methylphenidate and ethanol .


Physical And Chemical Properties Analysis

“rac-erythro-Ethylphenidate Hydrochloride” is a white solid with a melting point of 175-179°C. It is soluble in DMSO and Methanol . The compound has a molecular weight of 283.79 .

Mechanism of Action

While specific information on the mechanism of action of “rac-erythro-Ethylphenidate Hydrochloride” is not available, it’s known that Methylphenidate, a related compound, acts as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Future Directions

While specific future directions for “rac-erythro-Ethylphenidate Hydrochloride” are not available, research in the field of ADHD treatment, which includes related compounds like Methylphenidate, suggests that future research should deepen the relationship between genotype and phenotype of adult ADHD and their connection with treatment outcomes . Additionally, the development of new and alternative treatment interventions is needed to improve the effectiveness of current treatment options .

properties

IUPAC Name

ethyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSNAOXTBUHNKX-DFQHDRSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747771
Record name ethyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-erythro-Ethylphenidate Hydrochloride

CAS RN

1246815-21-3
Record name ethyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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